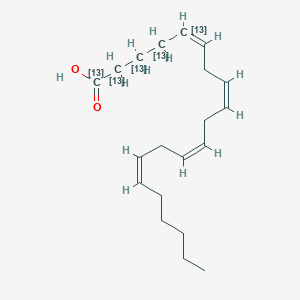
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonic Acid 1,2,3,4,5-13C is an isotopically enriched form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the biochemistry of living organisms. This compound is labeled with carbon-13 at positions 1, 2, 3, 4, and 5, making it particularly useful in metabolic studies using mass spectrometry . Arachidonic acid is a precursor for the biosynthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are essential for cell signaling and inflammation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arachidonic Acid 1,2,3,4,5-13C typically involves the incorporation of carbon-13 into the arachidonic acid molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains carbon-13 and then perform a series of chemical reactions to introduce the labeled carbon atoms at the desired positions .
Industrial Production Methods
Industrial production of Arachidonic Acid 1,2,3,4,5-13C involves large-scale synthesis using isotopically labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the specific positions. The final product is purified using techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Arachidonic Acid 1,2,3,4,5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of eicosanoids and other signaling molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonic acid derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include various eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These compounds play critical roles in inflammation, immune response, and other physiological processes .
Scientific Research Applications
Arachidonic Acid 1,2,3,4,5-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used in the study of lipid biochemistry and the synthesis of complex lipids.
Biology: Helps in understanding the metabolic pathways of arachidonic acid and its role in cell signaling.
Medicine: Used in research on inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Employed in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Arachidonic Acid 1,2,3,4,5-13C exerts its effects through its role as a precursor for eicosanoids. These signaling molecules are synthesized from arachidonic acid via enzymatic pathways involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The eicosanoids then interact with specific receptors on cell surfaces to modulate various physiological processes, including inflammation, immune response, and vascular function .
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: The non-labeled form of the compound, which is also a precursor for eicosanoids.
Eicosatetraenoic Acid: Another polyunsaturated fatty acid with similar biochemical properties.
Arachidonic Acid Methyl Ester 1,2,3,4,5-13C: An isotopically enriched form with a methyl ester group, used for similar metabolic studies.
Uniqueness
Arachidonic Acid 1,2,3,4,5-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways of arachidonic acid is crucial .
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
309.43 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1 |
InChI Key |
YZXBAPSDXZZRGB-XDDXYDETSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



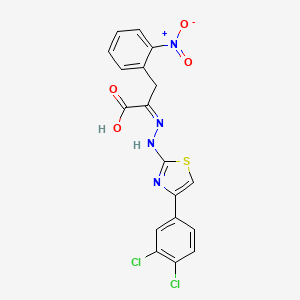
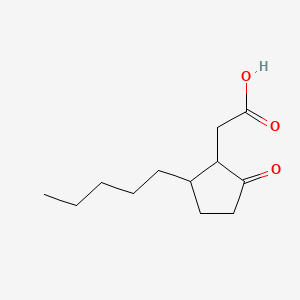
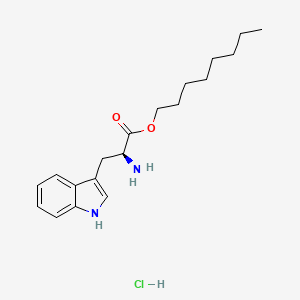
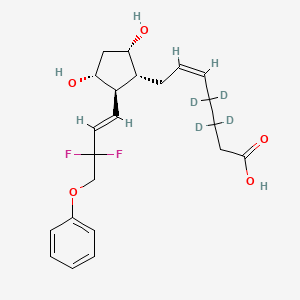
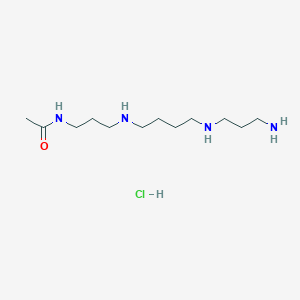
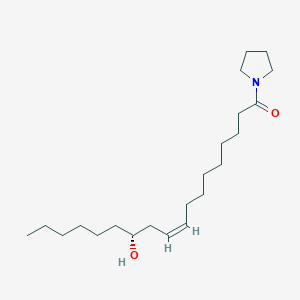

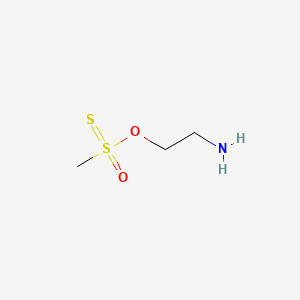
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
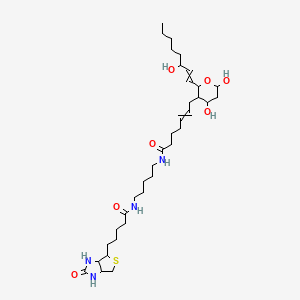
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)
